3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE
Overview
Description
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN5O/c1-11-9-12(2)21(18-11)7-4-6-17-15(22)5-8-20-10-14(16)13(3)19-20/h9-10H,4-8H2,1-3H3,(H,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDRWVLDSVAWSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)CCN2C=C(C(=N2)C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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